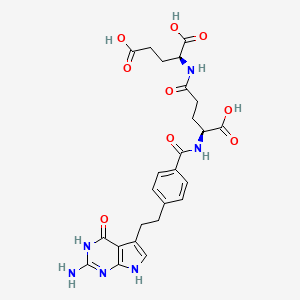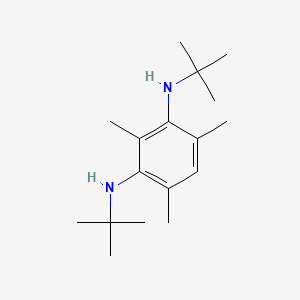
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two tert-butyl groups and three methyl groups attached to a benzene ring, along with two amine groups at the 1 and 3 positions. It is widely used in various fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine typically involves the reaction of 2,4,6-trimethylbenzene-1,3-diamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the amine groups with tert-butyl groups .
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine involves its ability to donate electrons and stabilize free radicals. This property makes it an effective antioxidant. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound, thereby preventing oxidative damage to cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties and used in similar applications.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Used as a ligand in coordination chemistry and has similar stabilizing properties.
N,N-Di-tert-butylethylenediamine: Another compound with tert-butyl groups, used in various chemical reactions and as a stabilizer.
Uniqueness
N~1~,N~3~-Di-tert-butyl-2,4,6-trimethylbenzene-1,3-diamine is unique due to its specific arrangement of tert-butyl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. Its high stability and reactivity make it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
142448-82-6 |
|---|---|
Fórmula molecular |
C17H30N2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-N,3-N-ditert-butyl-2,4,6-trimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C17H30N2/c1-11-10-12(2)15(19-17(7,8)9)13(3)14(11)18-16(4,5)6/h10,18-19H,1-9H3 |
Clave InChI |
DWOGGFQQVYPXFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1NC(C)(C)C)C)NC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
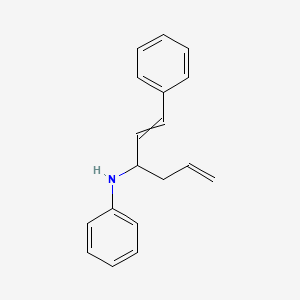
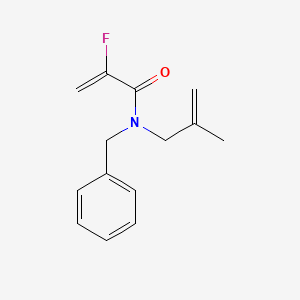
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
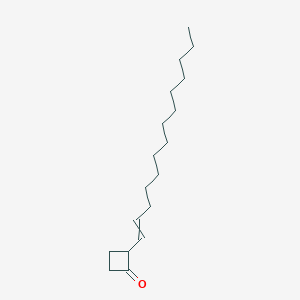
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
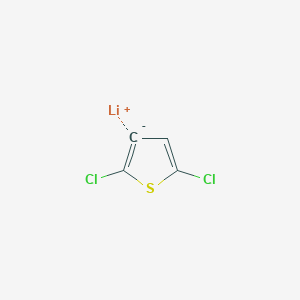
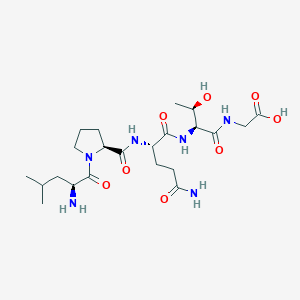
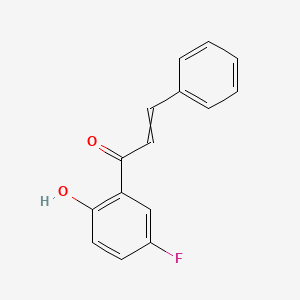
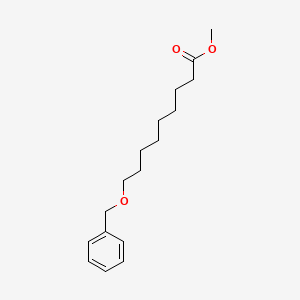
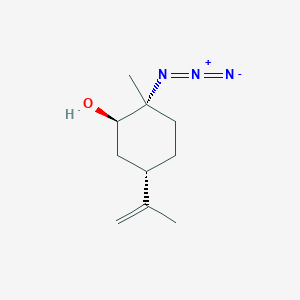
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
